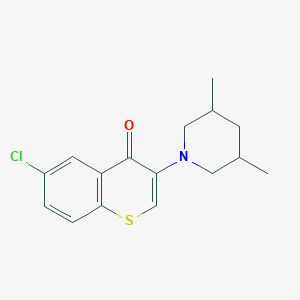
6-chloro-3-(3,5-dimethylpiperidin-1-yl)-4H-thiochromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-3-(3,5-dimethylpiperidin-1-yl)-4H-thiochromen-4-one, commonly referred to as CDPT-1, is an organic compound belonging to the class of thiochromenones. It is a yellow-orange solid that is soluble in organic solvents and has a molecular formula of C12H17ClN2OS. CDPT-1 is of particular interest to scientists due to its potential applications in pharmaceuticals, agrochemicals, and materials science.
科学的研究の応用
CDPT-1 has been studied for its potential applications in the fields of pharmaceuticals, agrochemicals, and materials science. In pharmaceuticals, CDPT-1 has been studied for its potential anti-inflammatory, anti-cancer, and anti-fungal properties. In agrochemicals, CDPT-1 has been studied as a potential pesticide and herbicide. In materials science, CDPT-1 has been studied as a potential polymerization catalyst and as a component of organic solar cells.
作用機序
The exact mechanism of action of CDPT-1 is not yet fully understood. However, it is believed that its anti-inflammatory properties are due to its ability to inhibit the production of pro-inflammatory cytokines. It is also believed that its anti-cancer properties are due to its ability to induce apoptosis and inhibit the growth of tumor cells. Its anti-fungal properties are thought to be due to its ability to inhibit the growth of fungal cells.
Biochemical and Physiological Effects
CDPT-1 has been found to have a number of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, induce apoptosis, inhibit the growth of tumor cells, and inhibit the growth of fungal cells. It has also been found to have antioxidant properties, and to inhibit the formation of reactive oxygen species.
実験室実験の利点と制限
The main advantages of using CDPT-1 in laboratory experiments are its low cost, easy availability, and low toxicity. In addition, its potential applications in pharmaceuticals, agrochemicals, and materials science make it an attractive choice for research. However, its exact mechanism of action is still not fully understood, and further research is needed to determine its full potential.
将来の方向性
Future research on CDPT-1 should focus on further elucidating its mechanism of action and determining its full potential for use in pharmaceuticals, agrochemicals, and materials science. Additionally, further research should be conducted to investigate its potential for use in other areas such as biotechnology, cosmetics, and food science. Furthermore, research should be conducted to investigate the possible side effects of CDPT-1, as well as its potential for toxicity. Finally, research should be conducted to investigate the potential for CDPT-1 to interact with other compounds and drugs.
合成法
CDPT-1 is synthesized through a two-step reaction involving the condensation of 3,5-dimethylpiperidine-1-carboxaldehyde and 4-chlorothiochromene. In the first step, the aldehyde is reacted with 4-chlorothiochromene in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form an intermediate compound. In the second step, the intermediate compound is treated with a base, such as potassium hydroxide, to yield CDPT-1.
特性
IUPAC Name |
6-chloro-3-(3,5-dimethylpiperidin-1-yl)thiochromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNOS/c1-10-5-11(2)8-18(7-10)14-9-20-15-4-3-12(17)6-13(15)16(14)19/h3-4,6,9-11H,5,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAGMNCXFFLMXIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=CSC3=C(C2=O)C=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-(3,5-dimethylpiperidin-1-yl)thiochromen-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-chlorophenyl)-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)acetamide](/img/structure/B6520307.png)
![3,4-dimethoxy-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide](/img/structure/B6520312.png)
![4-ethoxy-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide](/img/structure/B6520316.png)
![N'-(3,4-dimethylphenyl)-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)ethanediamide](/img/structure/B6520329.png)
![N'-(2-methoxy-5-methylphenyl)-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)ethanediamide](/img/structure/B6520335.png)
![N'-(3-fluoro-4-methylphenyl)-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)ethanediamide](/img/structure/B6520336.png)
![N'-(2-ethylphenyl)-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)ethanediamide](/img/structure/B6520343.png)
![3-(4-bromophenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6520346.png)
![2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6520361.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B6520373.png)
![1-(4-phenylpiperazin-1-yl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}ethan-1-one](/img/structure/B6520378.png)
![N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N-cyclopentylethanediamide](/img/structure/B6520389.png)
![N-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B6520391.png)
![N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N-butylethanediamide](/img/structure/B6520400.png)